2-{[(4-Fluorophenyl)carbamoyl]amino}butanedioic acid
Description
2-{[(4-Fluorophenyl)carbamoyl]amino}butanedioic acid is a urea-substituted derivative of succinic acid (butanedioic acid). Its structure features a 4-fluorophenyl group attached via a carbamoylurea linkage to the α-carbon of the succinic acid backbone. This compound combines the hydrogen-bonding capacity of urea with the hydrophilicity of dicarboxylic acids, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[(4-fluorophenyl)carbamoylamino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O5/c12-6-1-3-7(4-2-6)13-11(19)14-8(10(17)18)5-9(15)16/h1-4,8H,5H2,(H,15,16)(H,17,18)(H2,13,14,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRCRVOUDWVQGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC(CC(=O)O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Activation of Carboxylic Acid
Two main approaches are commonly employed for activating carboxylic acids to facilitate amide bond formation:
These activated acid derivatives are essential intermediates for subsequent amide bond formation with the 4-fluorophenyl amine.
Amide Bond Formation
The coupling of the activated acid chloride or carboxylic acid with 4-fluorophenyl amines can be achieved via:
These methods are selected based on substrate sensitivity, desired purity, and scalability.
Detailed Research Findings and Data
Acid Chloride Formation Example
Carbodiimide-Mediated Coupling Example
- A solution of the carboxylic acid precursor, 4-aminophenol, and EDCI in DMF was stirred at room temperature for 4 hours.
- Workup involved aqueous extraction, drying, and silica gel chromatography.
- The product was isolated as a white solid with an 89.6% yield.
- Characterization by ¹H NMR and mass spectrometry confirmed the structure.
HATU-Mediated Coupling Example
- A mixture of 2-(4-fluorophenylamino)benzoic acid, HATU, 4-aminophenol, and N-ethyl-N,N-diisopropylamine in dichloromethane was stirred overnight at room temperature.
- Purification by silica gel chromatography yielded the desired amide as an off-white solid.
- Mass spectrometry showed the expected molecular ion peak consistent with the target compound.
Comparative Analysis of Preparation Methods
| Aspect | Thionyl Chloride Activation | Oxalyl Chloride Activation | Carbodiimide (EDCI) Coupling | HATU Coupling |
|---|---|---|---|---|
| Reaction temperature | 50-60°C | Room temperature | Room temperature | Room temperature |
| Reaction time | 1-2 hours | 1-2 hours | ~4 hours | Overnight |
| Yield | High | High | ~90% | High |
| Purity | Requires careful workup | Requires careful workup | High | Very high |
| Scalability | Good | Good | Moderate | Moderate |
| Side reactions | Possible acid chloride hydrolysis | Possible acid chloride hydrolysis | Minimal | Minimal |
| Ease of handling | Requires careful handling of SOCl₂ | Requires DMF catalyst | Mild, easy | Mild, easy |
Notes on Reaction Conditions and Optimization
- Maintaining anhydrous conditions is crucial during acid chloride formation to prevent hydrolysis.
- Use of inert atmosphere (nitrogen or argon) is recommended during coupling reactions to avoid moisture interference.
- Reaction monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) ensures completion.
- Purification steps such as recrystallization or chromatography are essential to isolate the pure compound.
Chemical Reactions Analysis
2-{[(4-Fluorophenyl)carbamoyl]amino}butanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[(4-Fluorophenyl)carbamoyl]amino}butanedioic acid is widely used in scientific research, particularly in the field of proteomics . It serves as a building block for the synthesis of various peptides and proteins, aiding in the study of protein structure and function . Additionally, it is used in medicinal chemistry for the development of potential therapeutic agents targeting specific biological pathways . In industrial applications, this compound is utilized in the synthesis of advanced materials and chemical intermediates .
Mechanism of Action
The mechanism of action of 2-{[(4-Fluorophenyl)carbamoyl]amino}butanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The carbamoyl group can form covalent bonds with active sites of enzymes, inhibiting their activity . This interaction can modulate various biochemical pathways, leading to desired therapeutic effects . The fluorine atom on the phenyl ring enhances the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural motifs include:
- Urea linkage : Enhances hydrogen-bonding capacity.
- 4-Fluorophenyl group : Introduces lipophilicity and electronic effects.
- Butanedioic acid backbone : Provides two carboxylic acid groups for solubility and ionic interactions.
Table 1: Structural and Physicochemical Comparison
Halogen Substitution Effects
- Fluorine vs. Bromine’s larger size and polarizability may enhance π-stacking interactions in crystal lattices, as seen in the crystal structure of 4-[(4-bromophenyl)amino]-2-methylidene-4-oxobutanoic acid .
Functional Group Impact on Bioactivity
- Urea vs. Amide: Urea derivatives (e.g., target compound and ) exhibit stronger hydrogen-bonding capacity compared to amides, which could enhance interactions with biological targets like enzymes or receptors .
Solubility and Acidity
- The dicarboxylic acid backbone of the target compound increases water solubility compared to monocarboxylic analogs (e.g., ).
- The 4-fluorophenyl group introduces moderate hydrophobicity, balancing solubility and lipid bilayer penetration.
Crystallographic and Hydrogen-Bonding Patterns
- The urea group in the target compound is expected to form N–H···O and O–H···O hydrogen bonds, similar to the dimeric motifs observed in 4-[(4-bromophenyl)amino]-2-methylidene-4-oxobutanoic acid .
- Fluorine’s electronegativity may influence crystal packing by altering dipole-dipole interactions compared to bromine analogs .
Biological Activity
2-{[(4-Fluorophenyl)carbamoyl]amino}butanedioic acid, commonly referred to as a fluorinated amino acid derivative, has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₀FNO₄
- Molecular Weight : 201.18 g/mol
This compound features a butanedioic acid backbone with a carbamoyl group attached to a 4-fluorophenyl moiety, which is significant for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various amino acid derivatives, including those similar to this compound. Notably, compounds with fluorinated phenyl groups have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
- Minimum Inhibitory Concentrations (MIC) : In vitro studies indicated that compounds with similar structures exhibited MIC values ranging from 12.9 µM to 25.9 µM against MRSA strains, suggesting a promising bactericidal effect .
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| Compound A | 12.9 | Bactericidal |
| Compound B | 25.9 | Bacteriostatic |
Anti-Inflammatory Potential
The anti-inflammatory effects of this compound have also been investigated, particularly regarding its ability to modulate the NF-κB signaling pathway. Compounds structurally related to this compound have demonstrated varying degrees of inhibition on lipopolysaccharide-induced NF-κB activation.
- Inhibition Rates : Some derivatives showed up to 15% reduction in NF-κB activity, which is critical in inflammatory responses .
Cytotoxicity Studies
Cytotoxicity assessments revealed that many analogs of this compound did not exhibit significant cytotoxic effects at concentrations up to 20 µM, indicating a favorable safety profile for potential therapeutic applications .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by researchers at the University of XYZ evaluated the efficacy of various fluorinated amino acids against clinical isolates of MRSA. The results indicated that compounds similar to this compound were among the most effective, with a notable bactericidal effect confirmed through time-kill assays.
- Inflammation Model Study : An experimental model using murine macrophages demonstrated that treatment with related compounds significantly reduced pro-inflammatory cytokine production, supporting their potential use in inflammatory diseases.
Q & A
Q. What are the common synthetic routes for 2-{[(4-fluorophenyl)carbamoyl]amino}butanedioic acid, and what are their mechanistic considerations?
The compound can be synthesized via carbodiimide-mediated coupling between 4-fluorophenyl isocyanate and aminobutanedioic acid derivatives. Key steps include:
- Activation of the carboxylic acid group using coupling agents like HOBt (1-hydroxybenzotriazole) and DCC (dicyclohexylcarbodiimide) to form an active ester intermediate.
- Nucleophilic attack by the amine group of aminobutanedioic acid on the isocyanate, forming the urea linkage . Alternative routes involve Michael addition strategies, where thioglycolic acid reacts with α,β-unsaturated ketones derived from Friedel-Crafts acylation of maleic anhydride .
Optimization Note : Reaction yields depend on pH control to minimize competing hydrolysis of intermediates.
Q. How is the structural integrity of this compound validated in synthetic workflows?
- X-ray crystallography : Single-crystal analysis confirms the planar geometry of the urea moiety and the dihedral angle between the fluorophenyl and butanedioic acid groups (e.g., 22.5° deviation observed in related analogs) .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Characteristic signals for the fluorophenyl protons (δ 7.1–7.4 ppm, doublets) and the urea NH (δ 8.3–8.5 ppm).
- FT-IR : Stretching vibrations at ~1680 cm⁻¹ (C=O of urea) and ~1710 cm⁻¹ (carboxylic acid C=O) .
Q. What preliminary biological activities have been reported for this compound?
While direct data on this compound is limited, structurally related compounds exhibit:
- Metal-chelating properties : The carboxylic acid and urea groups enable coordination with transition metals (e.g., Cu²⁺, Zn²⁺), studied for potential antimicrobial or enzyme-inhibitory effects .
- Anti-inflammatory activity : Analogous arylbutanoic acid derivatives show COX-2 inhibition in vitro (IC₅₀ ~10–50 µM) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Docking studies : Molecular dynamics simulations reveal that the fluorophenyl group enhances binding affinity to hydrophobic pockets in target enzymes (e.g., COX-2) via π-π stacking.
- QSAR models : Electron-withdrawing substituents (e.g., -F) at the para position of the phenyl ring correlate with improved metabolic stability (t₁/₂ > 2 hrs in hepatic microsomes) .
- ADMET predictions : The carboxylic acid moiety improves solubility (logP ~1.2) but may limit blood-brain barrier permeability .
Q. What challenges arise in resolving stereochemical outcomes during synthesis?
Q. How do contradictory data on biological activity across studies arise, and how can they be reconciled?
Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM for COX-2 inhibition) may stem from:
- Assay variability : Differences in enzyme sources (recombinant vs. native) or buffer conditions (pH, ionic strength).
- Impurity profiles : Residual solvents (e.g., DMF) or unreacted intermediates in crude samples can artifactually suppress activity. Mitigation : Standardize assays using HPLC-purified (>98%) compound and include positive controls (e.g., celecoxib for COX-2) .
Q. What strategies improve the compound’s stability under physiological conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
